N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide
Description
N-[(2Z)-4,5-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide is a thiazole-based compound featuring a 2,3-dihydrothiazol-2-ylidene core with 4,5-diphenyl substituents and a 3,5-dimethoxybenzamide group. While direct data on its physical properties (e.g., melting point, solubility) and biological activity are unavailable in the provided evidence, structural analogs and synthesis pathways offer insights into its behavior.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-19-13-18(14-20(15-19)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCPWCTLSFZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves the condensation of appropriate thioamides with α-haloketones under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new drugs with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in bacteria or cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to interact with multiple targets makes it a versatile compound in drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Structure and Substituent Effects
Key Compounds for Comparison:
Physicochemical and Crystallographic Properties
- Crystal Packing : The compound in exhibits weak C–H⋯S and O–H⋯N interactions, forming 2D networks. The target compound’s diphenyl groups may lead to stronger van der Waals interactions, affecting melting points or solubility .
- Electronic Properties: The Z-configuration and methoxy groups in the target compound likely increase electron density on the benzamide, influencing redox behavior compared to non-methoxy analogs (e.g., propanil in ) .
Biological Activity
N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiazole ring connected to a dimethoxybenzamide moiety. The structural characteristics are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 318.42 g/mol |
| CAS Number | 313660-08-1 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazole have been reported to show activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
The proposed mechanisms of action for thiazole derivatives include:
- Inhibition of Enzymatic Activity : Thiazole compounds often inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
- DNA Interference : Certain thiazole derivatives may intercalate into DNA, preventing replication and transcription.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives against Bacillus subtilis, revealing that some exhibited MIC values lower than traditional antibiotics like norfloxacin .
- Antifungal Activity : Research on antifungal properties indicated that certain derivatives were effective against Candida albicans, with comparable efficacy to fluconazole .
- Cytotoxicity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
Table 2: Summary of Biological Activities
Q & A
Basic: How can reaction conditions be optimized for synthesizing N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dimethoxybenzamide?
Methodological Answer:
The synthesis typically involves condensation of substituted benzamides with thiazole precursors. Key parameters include:
- Reflux duration : Extended reflux (4–6 hours) in absolute ethanol or THF improves yield by ensuring complete cyclization .
- Catalysts : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances protonation of intermediates, stabilizing reactive species .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol removes byproducts like unreacted aldehydes or thioamide residues .
- Monitoring : TLC (Rf ~0.5 in 7:3 hexane/EtOAc) confirms reaction progress .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR : and NMR identify key protons (e.g., thiazole C-H at δ 7.2–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and confirm Z-configuration via coupling constants .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves stereochemistry. SHELX programs refine anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 485.2) .
Advanced: How can discrepancies in reported antimicrobial activity data be resolved?
Methodological Answer:
Contradictions in bioactivity (e.g., MIC values) may arise from:
- Purity : Validate compound purity (>95%) via HPLC (C18 column, 70:30 MeOH/H2O) to exclude degradation products .
- Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophoric groups .
- Assay conditions : Standardize broth microdilution protocols (e.g., Mueller-Hinton agar, 24-hour incubation) to control variables like bacterial strain viability .
Advanced: How should researchers address conflicting crystallographic data during refinement?
Methodological Answer:
- Refinement checks : Use SHELXL’s R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) to validate thermal motion models .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H⋯O/F) with Mercury software to confirm packing stability .
- Validation tools : Cross-check with PLATON’s TWINABS for twinning or WinGX’s ORTEP for ellipsoid visualization .
Advanced: What mechanistic insights explain unexpected byproducts in thiazole synthesis?
Methodological Answer:
Byproducts like hydrazonyl sulfides or triazolium halides may form due to:
- Competing pathways : Thioamide nucleophilic attack vs. 1,3-dipolar cycloaddition. Monitor intermediates via NMR kinetics .
- Base selection : Triethylamine (vs. pyridine) alters reaction pH, favoring thiadiazoline formation over thiohydrazides .
- Temperature : Lower temperatures (0–5°C) suppress side reactions during benzamide-thiazole coupling .
Advanced: How can polymorphism impact pharmacological studies, and how is it managed?
Methodological Answer:
- Solvent screening : Recrystallize from polar (MeOH) vs. non-polar (toluene) solvents to isolate polymorphs.
- Diffraction studies : Compare unit cell parameters (e.g., space group P2/c vs. C2/c) to identify packing variations .
- Stability assays : DSC/TGA profiles (e.g., melt onset at 180–200°C) assess thermal stability of polymorphs for formulation .
Advanced: What computational strategies integrate with experimental data for molecular modeling?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., PFOR enzyme) via amide anion interactions .
- DFT calculations : Gaussian09 optimizes geometries (B3LYP/6-31G*) to correlate electron density with NMR shifts .
- MD simulations : GROMACS models solvation effects on thiazole ring flexibility (RMSD <1.5 Å over 50 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
